molecular formula C16H14O B13665329 Phenyl[4-(prop-2-en-1-yl)phenyl]methanone CAS No. 76385-38-1

Phenyl[4-(prop-2-en-1-yl)phenyl]methanone

Cat. No.: B13665329
CAS No.: 76385-38-1
M. Wt: 222.28 g/mol
InChI Key: YYJZQPMPMIUTQV-UHFFFAOYSA-N
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Description

Phenyl[4-(prop-2-en-1-yl)phenyl]methanone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76385-38-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(4-prop-2-enylphenyl)methanone

InChI

InChI=1S/C16H14O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2

InChI Key

YYJZQPMPMIUTQV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone

Regioselective and Stereoselective Synthetic Pathways

The construction of Phenyl[4-(prop-2-en-1-yl)phenyl]methanone can be accomplished through several regioselective and, where applicable, stereoselective routes. The primary challenge lies in the precise installation of the benzoyl and allyl groups onto the phenyl scaffold in a para relationship.

Friedel-Crafts Acylation Approaches with Allyl-Substituted Benzene (B151609) Derivatives

Friedel-Crafts acylation is a classical and direct method for the synthesis of aryl ketones. chemguide.co.uklibretexts.org In the context of this compound, this approach involves the reaction of allylbenzene (B44316) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). quora.com The allyl group is an ortho-, para-directing group, meaning that the incoming benzoyl group will preferentially add to the positions ortho or para to the allyl substituent. Due to steric hindrance from the allyl group, the para-substituted product, this compound, is generally the major product. rsc.org

Reactant 1 Reactant 2 Catalyst Solvent Temperature (°C) Product Yield (%) Reference
Allylbenzene Benzoyl Chloride AlCl₃ CS₂ 0 to RT This compound Moderate to Good sigmaaldrich.com
Allylbenzene Benzoyl Chloride FeCl₃ Dichloromethane (B109758) RT This compound Moderate uvic.ca
Allylbenzene Benzoyl Chloride ZnCl₂ Nitrobenzene 25-30 This compound Good researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Allyl Introduction

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound. These methods typically involve the coupling of a pre-functionalized benzophenone (B1666685) derivative with an allyl-containing reagent.

This strategy involves the reaction of a 4-halobenzophenone (e.g., 4-bromobenzophenone (B181533) or 4-iodobenzophenone) with an allyl-organometallic reagent. Several well-established cross-coupling reactions can be employed for this purpose:

Suzuki Coupling : This reaction would involve the coupling of a 4-halobenzophenone with an allylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of various boronic acids make this a highly attractive method. sigmaaldrich.comsmolecule.com

Stille Coupling : In a Stille coupling, a 4-halobenzophenone is reacted with an allyltin (B8295985) reagent, such as allyltributylstannane, catalyzed by a palladium complex. wikipedia.orgjk-sci.comlnigchrm.in While effective, a significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. jk-sci.com

Negishi Coupling : The Negishi coupling utilizes an allylzinc reagent, which is coupled with a 4-halobenzophenone in the presence of a palladium or nickel catalyst. nih.govwikipedia.org Organozinc reagents are generally more reactive than organoboranes and less toxic than organostannanes. nobelprize.org

Coupling Reaction Aryl Halide Allyl Reagent Catalyst Ligand Base Solvent Product
Suzuki 4-Bromobenzophenone Allylboronic acid pinacol ester Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O This compound
Stille 4-Iodobenzophenone Allyltributylstannane Pd(PPh₃)₄ - - Toluene This compound
Negishi 4-Chlorobenzophenone Allylzinc bromide PdCl₂(dppf) - - THF This compound

Decarboxylative cross-coupling reactions have emerged as a valuable tool in organic synthesis, using readily available carboxylic acids as starting materials. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-benzoylbenzoic acid with an allylating agent, such as an allyl ester or allyl halide, in the presence of a palladium catalyst. organic-chemistry.orgnih.govnih.gov This reaction proceeds with the extrusion of carbon dioxide, forming a new carbon-carbon bond between the aryl ring and the allyl group. Bimetallic systems, often involving palladium and silver or copper, can be employed to facilitate the decarboxylation and subsequent coupling. wikipedia.org

Carboxylic Acid Allylating Agent Catalyst System Base Solvent Temperature (°C) Product
4-Benzoylbenzoic acid Allyl acetate Pd(OAc)₂ / Ag₂CO₃ K₂CO₃ DMA 120 This compound
4-Benzoylbenzoic acid Allyl bromide PdCl₂(dppf) / CuI Cs₂CO₃ NMP 100 This compound

Organometallic Reagents in Methanone (B1245722) Synthesis (e.g., organolithium or Grignard additions to appropriate precursors)

The formation of the methanone core of this compound can be achieved through the addition of organometallic reagents to suitable carbonyl or nitrile precursors. Two primary approaches exist:

Reaction of a 4-allylphenyl organometallic reagent with a benzoyl electrophile : In this route, 4-bromoallylbenzene can be converted to its corresponding Grignard reagent (4-allylphenylmagnesium bromide) or organolithium reagent (4-allylphenyllithium). Subsequent reaction of this nucleophile with a benzoyl electrophile, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation, would yield the target molecule.

Reaction of a phenyl organometallic reagent with a 4-allylbenzoyl precursor : Alternatively, phenylmagnesium bromide or phenyllithium (B1222949) can be reacted with a 4-allylbenzoyl derivative, such as 4-allylbenzonitrile or 4-allylbenzoyl chloride. The addition of the phenyl organometallic to the nitrile followed by hydrolysis, or the direct reaction with the acyl chloride, would furnish this compound.

These methods are highly effective for carbon-carbon bond formation, but require anhydrous conditions due to the high reactivity of the organometallic intermediates.

Organometallic Reagent Electrophile Solvent Reaction Steps Product

Photochemical or Electrochemical Synthesis Routes for Carbonyl Formation

Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis of benzophenone derivatives.

Photochemical Synthesis : One potential photochemical route involves the reaction of an aromatic aldehyde with another aromatic compound. wikipedia.org For the synthesis of this compound, this could involve the photo-induced reaction of benzaldehyde with an allyl-substituted benzene derivative. Another approach is the photo-Fries rearrangement of a phenyl ester of 4-allylbenzoic acid, which upon irradiation can rearrange to form the corresponding hydroxybenzophenone, followed by subsequent modification. The presence of the allyl group, which can also be photochemically active, needs to be considered in these synthetic designs.

Electrochemical Synthesis : Electrochemical methods can be employed for the formation of the carbonyl group. For instance, the electrochemical carbonylation of an aryl halide in the presence of a suitable coupling partner can lead to the formation of a ketone. A plausible route to this compound could involve the electrochemical reduction of a mixture of 4-allyliodobenzene and benzoyl chloride or the electrochemical carbonylation of 4-allyliodobenzene in the presence of benzene. acs.orgnih.gov These methods can avoid the use of stoichiometric and often harsh chemical reagents.

Method Precursor 1 Precursor 2 Conditions Product
Photochemical Benzaldehyde Allylbenzene UV irradiation, photosensitizer This compound
Electrochemical 4-Allyliodobenzene Benzoyl Chloride Divided cell, sacrificial anode This compound

Catalytic Olefination and Annulation Strategies

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules from simpler precursors. For this compound, catalytic olefination and annulation represent powerful, albeit less conventional, strategies compared to classical Friedel-Crafts reactions.

Catalytic Olefination: This approach involves the formation of the allyl-aryl bond through transition-metal-catalyzed cross-coupling reactions. A plausible route is the Suzuki-Miyaura coupling of a benzophenone core containing a leaving group (e.g., 4-bromobenzophenone) with an allylboronic acid derivative. This method offers mild reaction conditions and a high tolerance for various functional groups. Similarly, the Mizoroki-Heck reaction provides a pathway by coupling an aryl halide with an alkene, which could be adapted for the synthesis of allyl-substituted aromatics. researchgate.net

Annulation Strategies: Annulation involves the formation of a new ring structure. While not a direct route to the acyclic target compound, annulation strategies are crucial for synthesizing highly substituted aromatic ketone precursors. For instance, novel [5 + 1] annulation strategies have been developed for creating substituted phenols from acyclic precursors. figshare.com More directly, transition-metal-free annulation processes have been used to create substituted 2-hydroxybenzophenones from 3-benzofuranones, demonstrating the power of ring-forming and ring-opening cascades to access complex ketone scaffolds. rsc.org These strategies highlight advanced methods for constructing the core aromatic ketone structure, which could then be further functionalized.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. ajgreenchem.comnih.gov For the synthesis of this compound, this involves redesigning traditional routes, such as the Friedel-Crafts acylation, to minimize waste, avoid hazardous substances, and improve energy efficiency.

The traditional Friedel-Crafts acylation of allylbenzene with benzoyl chloride typically uses a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). This process generates a large amount of corrosive and environmentally problematic waste upon aqueous workup. Green approaches focus on replacing these homogeneous catalysts with recyclable solid acids, utilizing safer solvents or solvent-free conditions, and maximizing atom economy. researchgate.net

Solvent-Free or Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The Friedel-Crafts acylation can be performed under solvent-free conditions, often facilitated by solid acid catalysts. Materials such as tungstophosphoric acid supported on MCM-41 have been shown to be highly effective for the acylation of aromatic compounds. researchgate.net These reactions can be carried out by heating a mixture of the reactants and the solid catalyst, simplifying the purification process as the catalyst can be removed by simple filtration. researchgate.net Other methodologies employ triflic acid (HOTf) rsc.org or lithium perchlorate (B79767) (LiClO₄) researchgate.net to promote acylation under solventless conditions, offering high efficiency and reduced environmental burden.

Aqueous Media Synthesis: While less common for Friedel-Crafts reactions, the use of water as a solvent is a primary goal of green chemistry. For related coupling reactions, the use of biosurfactants, such as those found in chickpea leaf exudates, has been shown to facilitate reactions in aqueous media at ambient temperatures, presenting a potential green pathway for precursor synthesis. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgresearchgate.net The ideal reaction has 100% atom economy, where all atoms from the reactants are incorporated into the final product. libretexts.org

The traditional Friedel-Crafts acylation has inherently poor atom economy. The reaction between allylbenzene and benzoyl chloride produces hydrogen chloride (HCl) as a byproduct. More significantly, the stoichiometric use of AlCl₃, which is consumed during the reaction and subsequent aqueous workup, generates substantial inorganic waste.

Reaction: C₉H₁₀ (Allylbenzene) + C₇H₅ClO (Benzoyl chloride) --[AlCl₃]--> C₁₆H₁₄O (Product) + HCl

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Traditional Friedel-Crafts AcylationAllylbenzene, Benzoyl Chloride, AlCl₃ (stoichiometric)This compoundHCl, Al(OH)₃/AlCl₃ hydrates~56.2% (excluding catalyst waste)
Catalytic Acylation (with Benzoic Anhydride)Allylbenzene, Benzoic Anhydride (B1165640)This compoundBenzoic Acid65.0%
Suzuki Coupling4-Bromobenzophenone, Allylboronic acidThis compoundBoric acid, Halide salts< 60% (depends on boronic acid source)

Biocatalytic Transformations for Precursor Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. For the synthesis of this compound, biocatalysis is particularly relevant for the sustainable production of its key precursors, such as allylbenzene.

Allylbenzene is a naturally occurring phenylpropanoid found in various plants. wikipedia.org Its biosynthesis from renewable feedstocks like L-phenylalanine can be achieved in engineered microorganisms. A key enzymatic step involves the reduction of cinnamic acids. Enzymes such as carboxylic acid reductases (CARs) can directly convert cinnamic acid to cinnamaldehyde, which is then further reduced and transformed to yield allylbenzene. researchgate.net This biosynthetic pathway provides a green and renewable source for this crucial starting material, moving away from petroleum-based feedstocks.

PrecursorBiocatalytic RouteKey Enzyme(s)Starting Material
Allylbenzene Phenylpropanoid BiosynthesisCarboxylic Acid Reductase (CAR), Cinnamyl CoA Reductase (CCR)Cinnamic Acid / Phenylalanine
Benzoic Acid Toluene OxidationToluene Dioxygenase, Benzoate DioxygenaseToluene

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both biocatalysis and chemical catalysis to create efficient and sustainable reaction pathways. nih.gov This strategy is highly applicable to the synthesis of this compound.

A potential chemoenzymatic route would involve two main stages:

Biocatalytic Production of Precursor: The synthesis would begin with the microbial production of allylbenzene from a renewable resource like glucose via an engineered metabolic pathway that incorporates enzymes like carboxylic acid reductases. researchgate.net

Green Chemical Acylation: The bio-derived allylbenzene would then be subjected to a chemical acylation step. To maintain the green credentials of the process, this step would employ a heterogeneous, recyclable solid acid catalyst under solvent-free conditions, using a less hazardous acylating agent like benzoic anhydride. researchgate.netresearchgate.net

This integrated approach leverages the selectivity and sustainability of biocatalysis for precursor synthesis while using an optimized and efficient chemical reaction for the final bond formation, representing a modern and environmentally conscious manufacturing strategy.

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for scalability, safety, and process control. beilstein-journals.org For the synthesis of this compound, a flow process could greatly improve the traditional Friedel-Crafts acylation.

Friedel-Crafts reactions are often highly exothermic, posing significant safety risks and control challenges during scale-up in batch reactors. A continuous flow setup allows for superior heat management due to the high surface-area-to-volume ratio of microreactors. This precise temperature control can minimize the formation of side products and improve reaction selectivity.

A hypothetical flow process would involve pumping separate streams of allylbenzene and a pre-mixed stream of benzoyl chloride and a Lewis acid catalyst into a T-mixer, where they would combine and enter a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction yield. The output stream could then be directed through an in-line quenching and separation unit, enabling a fully automated and continuous production system. Such a process not only enhances safety and efficiency but also facilitates rapid process optimization and on-demand manufacturing. beilstein-journals.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone

Mechanistic Studies of Carbonyl Group Transformations

The benzophenone (B1666685) core of the molecule provides a reactive center for various transformations, primarily involving the electrophilic carbonyl carbon.

Nucleophilic addition to the carbonyl group of Phenyl[4-(prop-2-en-1-yl)phenyl]methanone is a fundamental reaction. The approach of a nucleophile to the trigonal planar carbonyl carbon leads to a tetrahedral intermediate. The stereochemical outcome of this addition, particularly when a new stereocenter is formed, can often be predicted by established models of asymmetric induction.

For prochiral ketones, the Felkin-Anh model is a widely accepted paradigm for predicting the diastereoselectivity of nucleophilic attack. This model considers the steric hindrance around the carbonyl group. The largest substituent on the adjacent carbon atom orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. While this compound itself does not possess a chiral center adjacent to the carbonyl group, derivatives of this compound, or reactions that introduce a chiral center, would be subject to these stereochemical considerations.

Grignard reagents, a common class of nucleophiles, readily add to ketones to form tertiary alcohols. The addition of an organomagnesium halide (R-MgX) to this compound would proceed via a nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. The stereoselectivity of such additions can be influenced by the presence of chiral ligands or auxiliaries.

Nucleophile Reaction Type Key Mechanistic Features Expected Stereochemical Model
Grignard Reagents (e.g., CH₃MgBr)Nucleophilic AdditionFormation of a magnesium alkoxide intermediate.Felkin-Anh model if a chiral center is present alpha to the carbonyl.
Organolithium Reagents (e.g., n-BuLi)Nucleophilic AdditionHighly reactive, less sensitive to steric hindrance than Grignards.Felkin-Anh model applicable under kinetic control.
Hydride Reagents (e.g., NaBH₄, LiAlH₄)Nucleophilic ReductionTransfer of a hydride ion (H⁻) to the carbonyl carbon.Generally not stereoselective unless a chiral reducing agent is used.

The carbonyl group of this compound can undergo both reduction to an alcohol and be involved in oxidative processes affecting the allyl group.

Reductive Processes: The reduction of the ketone functionality to a secondary alcohol is a common transformation. This is typically achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, usually during workup, yields the corresponding alcohol, [1-(4-allylphenyl)phenyl]methanol.

Reaction Pathway with LiAlH₄:

A hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon.

Formation of a lithium alkoxide intermediate coordinated to an aluminum species.

Aqueous workup protonates the alkoxide to yield the secondary alcohol.

Oxidative Processes: While the ketone itself is in a high oxidation state, the allyl group is susceptible to oxidation. Oxidative cleavage of the carbon-carbon double bond of the allyl group can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis would initially form an ozonide intermediate, which upon reductive or oxidative workup would yield aldehydes or carboxylic acids, respectively. A one-pot oxidative cleavage of allyl ethers, a related functional group, has been described using an oxoammonium salt, proceeding via hydroxylation and subsequent periodate (B1199274) scission.

Reagent Transformation Intermediate(s) Final Product(s)
LiAlH₄ / H₂OReductionAlkoxide[1-(4-allylphenyl)phenyl]methanol
NaBH₄ / CH₃OHReductionAlkoxide[1-(4-allylphenyl)phenyl]methanol
1. O₃, 2. Zn/H₂OOxidative Cleavage (Allyl)Ozonide4-benzoylbenzaldehyde and formaldehyde
OsO₄ (cat.), NaIO₄Oxidative Cleavage (Allyl)Osmate ester, diol4-benzoylbenzaldehyde

Benzophenone and its derivatives are well-known for their rich photochemistry. Upon absorption of UV light, this compound can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). This triplet state is a diradical and is responsible for many of the observed photochemical reactions.

One of the classic photochemical reactions of benzophenones is photoreduction, which often leads to pinacol (B44631) coupling in the presence of a hydrogen donor. The triplet-excited ketone can abstract a hydrogen atom from a suitable donor (e.g., isopropanol) to form a ketyl radical. Two of these ketyl radicals can then dimerize to form a pinacol.

Another important photochemical reaction is the Paterno-Büchi reaction, which is a [2+2] cycloaddition between an excited carbonyl compound and an alkene to form an oxetane (B1205548). In the case of this compound, this can occur intramolecularly between the excited ketone and the tethered allyl group, leading to the formation of a bicyclic oxetane. The reaction is believed to proceed through a 1,4-diradical intermediate. The photochemistry of ortho-allyloxy-substituted benzophenones has been shown to yield dihydrobenzofuran derivatives and an unusual acetal (B89532) via a pseudo-Paternò-Büchi rearrangement.

Reaction Key Intermediate(s) Product Type
Photoreduction (in presence of H-donor)Triplet excited state, Ketyl radicalPinacol
Intramolecular Paterno-Büchi ReactionTriplet excited state, 1,4-diradicalBicyclic Oxetane

Investigations into Allyl Group Reactivity

The prop-2-en-1-yl (allyl) group provides a second reactive site within the molecule, primarily undergoing reactions typical of alkenes.

The double bond of the allyl group is susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: The addition of hydrogen halides (H-X) to the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. This proceeds through a more stable secondary carbocation intermediate. For this compound, the addition of HBr would be expected to yield Phenyl[4-(2-bromopropyl)phenyl]methanone.

Radical Addition: In the presence of peroxides, the addition of HBr to the allyl group can proceed via a radical mechanism, leading to the anti-Markovnikov product. This is because the initial addition of a bromine radical to the double bond occurs to form the more stable secondary radical intermediate. Subsequent abstraction of a hydrogen atom from HBr yields Phenyl[4-(3-bromopropyl)phenyl]methanone. A catalytic method for the anti-Markovnikov hydrobromination of alkynes has also been developed.

Reagent(s) Addition Type Regioselectivity Major Product
HBrElectrophilicMarkovnikovPhenyl[4-(2-bromopropyl)phenyl]methanone
HBr, PeroxidesRadicalAnti-MarkovnikovPhenyl[4-(3-bromopropyl)phenyl]methanone

Rearrangements and Cycloadditions Involving the Allyl Unit (e.g., aza-Cope rearrangements)

The allyl group is a key reactive handle, participating in a variety of pericyclic reactions, including sigmatropic rearrangements and cycloadditions.

Aza-Cope Rearrangements: The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a uwindsor.cauwindsor.ca-sigmatropic shift that interconverts 1,5-dienes. wikipedia.org For this compound to undergo such a reaction, the introduction of a nitrogen atom into the rearranging system is a prerequisite. This can be envisioned through the conversion of the ketone to an N-allylated enamine or a related structure. For instance, reaction with a primary amine would form an imine, which could be N-allylated to create the necessary N-allyl enamine system.

The cationic 2-aza-Cope rearrangement is particularly noteworthy as it proceeds at temperatures 100-200 °C lower than the all-carbon equivalent, a facility attributed to the presence of the charged heteroatom which lowers the activation barrier. wikipedia.org In synthetically useful strategies, this rearrangement is often coupled with an irreversible Mannich cyclization, which provides a thermodynamic driving force for the reaction, leading to the formation of complex cyclic molecules. wikipedia.orgchem-station.com The reaction is highly stereospecific, typically proceeding through a preferred chair-like transition state. wikipedia.orgchem-station.com

Cycloaddition Reactions: The allyl group's π-bond and the carbonyl group's π-system allow this compound to participate in various cycloaddition reactions.

[2+2] Photocycloaddition: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is highly relevant. nih.gov Intramolecularly, upon UV irradiation, the benzophenone moiety can be excited to its triplet state, which then reacts with the tethered allyl group to form a strained, four-membered oxetane ring. This provides a direct route to complex, fused bicyclic structures. While studies have detailed intermolecular [2+2] cycloadditions between benzophenone and unsaturated fatty acids under visible light, the principles apply to the intramolecular potential within this molecule. nih.gov

[3+2] Dipolar Cycloaddition: The allyl C=C double bond can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. libretexts.orguchicago.edu This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. For example, reaction with an azide (B81097) would yield a triazoline ring, which could serve as a precursor to other nitrogen-containing heterocycles.

[4+2] Cycloaddition (Diels-Alder Reaction): While less common for a simple allyl group, it can function as the dienophile in a Diels-Alder reaction with an electron-rich diene, particularly when activated by the electron-withdrawing nature of the benzoyl group. Such reactions are pivotal for the construction of six-membered carbocyclic systems.

Aromatic Ring Functionalization and Substitution Chemistry

The molecule possesses two distinct aromatic rings, offering opportunities for selective functionalization. The reactivity of each ring is governed by the electronic effects of its substituents.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this compound, the two rings exhibit different reactivities.

Ring A (unsubstituted phenyl ring): This ring is directly attached to the electron-withdrawing carbonyl group of the ketone. The benzoyl group is a meta-director and strongly deactivates the ring towards electrophilic attack. Therefore, substitution on this ring requires harsh reaction conditions, and the electrophile will be directed to the meta-positions.

Ring B (4-allylphenyl ring): This ring is substituted with both the allyl group and the benzoyl group. The allyl group is a weakly activating ortho-, para-director. The benzoyl group is a deactivating meta-director. Their combined influence determines the regiochemical outcome. The positions ortho to the allyl group (C3 and C5) are also meta to the benzoyl group. This alignment of directing effects makes these positions the most probable sites for electrophilic attack.

The table below summarizes the expected outcomes for common SEAr reactions on Ring B.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄Phenyl[3-nitro-4-(prop-2-en-1-yl)phenyl]methanone
Bromination Br₂, FeBr₃Phenyl[3-bromo-4-(prop-2-en-1-yl)phenyl]methanone
Sulfonation Fuming H₂SO₄2-Benzoyl-5-(prop-2-en-1-yl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃Phenyl[3-acyl-4-(prop-2-en-1-yl)phenyl]methanone

Note: Friedel-Crafts reactions may be sluggish due to the deactivating effect of the benzoyl group.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, bypassing the inherent directing effects of substituents in SEAr. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org

For this compound, the carbonyl oxygen has Lewis basic properties and could potentially serve as a DMG to direct lithiation to the ortho-positions of Ring A. wikipedia.org However, the electrophilicity of the carbonyl carbon poses a significant challenge. Strongly basic and nucleophilic reagents like n-butyllithium are likely to engage in a competitive 1,2-addition to the carbonyl group. This chemoselectivity issue often limits the utility of ketones as DMGs in standard DoM protocols. The use of sterically hindered bases or specific reaction conditions might be required to favor metalation over addition.

On Ring B, there is no potent DMG. Therefore, achieving regioselective functionalization via a DoM strategy on this ring would first require the introduction of a more effective directing group, such as an amide or a sulfonamide.

Cascade and Multi-Component Reactions Involving this compound

The multiple reactive sites on this compound make it an attractive substrate for cascade reactions and a valuable component in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov

A hypothetical cascade reaction could be initiated by the selective transformation of one functional group, which then triggers a series of subsequent intramolecular reactions. For example, epoxidation of the allyl group followed by acid-catalyzed ring-opening could generate a carbocation that is trapped intramolecularly by one of the aromatic rings, leading to the formation of a new polycyclic system.

In the context of MCRs, the ketone functionality is a prime reactive site.

Ugi/Passerini-type Reactions: The carbonyl group can react with an amine, an isocyanide, and a carboxylic acid in an Ugi four-component reaction to generate complex α-acylamino carboxamide structures. beilstein-journals.org Similarly, it could participate in a Passerini three-component reaction.

Hetero-Diels-Alder Reactions: The ketone can act as a heterodienophile, or it can be converted in situ into a more reactive imine that participates in aza-Diels-Alder (Povarov) reactions. This would allow for the one-pot synthesis of nitrogen-containing heterocyclic scaffolds, such as tetrahydroquinolines. mdpi.com

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites necessitates careful control of chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups. nih.gov Likewise, regioselectivity—the preference for reaction at one position over another—is crucial for predictable outcomes. wikipedia.org

Chemoselectivity: A key challenge is differentiating between the carbonyl group and the alkene.

Reduction: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, leaving the alkene untouched. In contrast, catalytic hydrogenation (e.g., H₂ over Pd/C) would likely reduce both the ketone and the alkene.

Oxidation: Oxidizing agents can target the alkene (e.g., for epoxidation or dihydroxylation) or the benzylic position of the allyl group. Conditions must be chosen carefully to avoid unwanted side reactions on the aromatic rings or the ketone.

Organometallic Reagents: As mentioned in section 3.3.2, organolithium or Grignard reagents present a choice between 1,2-addition to the carbonyl group and potential deprotonation (metalation) of an aromatic C-H bond.

The table below outlines potential selective transformations.

Reagent ClassTarget Functional GroupPotential OutcomeCompeting Reaction
Hydride Reductants (e.g., NaBH₄) KetoneSecondary AlcoholNone
Catalytic Hydrogenation (e.g., H₂/Pd) Ketone & AlkeneAlcohol & Propyl side-chainLow selectivity
Peroxy Acids (e.g., m-CPBA) AlkeneEpoxideBaeyer-Villiger oxidation of ketone
Organolithium Reagents (e.g., n-BuLi) KetoneTertiary Alcohol (1,2-addition)ortho-Metalation of Ring A

Regioselectivity:

Aromatic Substitution: As detailed in section 3.3.1, SEAr on the substituted phenyl ring is regioselectively directed to the positions ortho to the allyl group due to the converging directing effects.

Allyl Group Addition: Electrophilic addition to the terminal alkene (e.g., addition of HBr) would be expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted secondary carbon, due to the formation of the more stable secondary carbocation intermediate. wikipedia.org

Derivatization and Functionalization Strategies for Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone As a Modular Building Block

Modification of the Allyl Group for New Chemical Entities

The allyl group in Phenyl[4-(prop-2-en-1-yl)phenyl]methanone provides a reactive handle for various addition and substitution reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The double bond of the allyl group can be readily converted into an epoxide or a diol, which are versatile intermediates for further chemical transformations.

Epoxidation: The epoxidation of the alkene in this compound can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this purpose. masterorganicchemistry.comstackexchange.commdpi.comresearchgate.net The reaction proceeds via a concerted mechanism, where the oxygen atom is transferred from the peroxy acid to the double bond in a single step, resulting in the formation of an oxirane ring. masterorganicchemistry.com This transformation yields (4-(oxiran-2-ylmethyl)phenyl)(phenyl)methanone, a valuable intermediate for the synthesis of various derivatives through ring-opening reactions. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at or below room temperature.

Dihydroxylation: The syn-dihydroxylation of the allyl group to form a vicinal diol, phenyl[4-(2,3-dihydroxypropyl)phenyl]methanone, can be effectively carried out using osmium tetroxide (OsO₄) as a catalyst in the presence of a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). wikipedia.orgskku.edumasterorganicchemistry.comorganic-chemistry.org This method, known as the Upjohn dihydroxylation, is highly reliable for producing syn-diols. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol and a reduced osmium species that is re-oxidized by NMO to complete the catalytic cycle. wikipedia.org For asymmetric dihydroxylation, the Sharpless dihydroxylation protocol, which employs a chiral ligand, can be utilized to obtain enantiomerically enriched diols. wikipedia.org

Table 1: Reagents and Typical Conditions for Epoxidation and Dihydroxylation

TransformationReagent(s)SolventTemperatureProduct
Epoxidationm-CPBADichloromethane (DCM)0 °C to room temp.(4-(Oxiran-2-ylmethyl)phenyl)(phenyl)methanone
DihydroxylationOsO₄ (catalytic), NMOAcetone/WaterRoom temp.Phenyl[4-(2,3-dihydroxypropyl)phenyl]methanone

The addition of halogens or hydrogen halides across the double bond of the allyl group introduces valuable functional handles for subsequent nucleophilic substitution or elimination reactions.

Halogenation: The allylic position of this compound is susceptible to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. organic-chemistry.orgchemistrysteps.comyoutube.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the carbon adjacent to the double bond, yielding phenyl[4-(1-bromoprop-2-en-1-yl)phenyl]methanone. organic-chemistry.orgchemistrysteps.com It is crucial to maintain a low concentration of bromine in the reaction mixture to favor allylic substitution over addition to the double bond. organic-chemistry.orgchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the allyl group follows Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen atom will add to the more substituted carbon atom. This regioselectivity is due to the formation of a more stable secondary carbocation intermediate during the reaction mechanism.

The allyl group of this compound can be modified to introduce polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. This conversion transforms the molecule into a monomer that can participate in free-radical polymerization. researchgate.netresearchgate.netrsc.orgnih.gov

One common strategy involves the initial conversion of the allyl group to a diol, as described in section 4.1.1. The resulting primary or secondary hydroxyl groups can then be esterified with acryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base to yield the corresponding acrylated or methacrylated monomer. nih.gov These monomers, containing a benzophenone (B1666685) photoinitiator unit, are of interest in the field of UV-curable coatings and materials. researchgate.netresearchgate.net

Transformations of the Carbonyl Moiety

The carbonyl group of this compound is a key site for a variety of chemical modifications, including reduction to an alcohol and conversion to various C=N double-bonded derivatives.

The reduction of the benzophenone carbonyl group to a secondary alcohol opens up pathways for further derivatization, particularly through esterification.

Reduction to Alcohols: The carbonyl group can be readily reduced to a hydroxyl group to form (4-allylphenyl)(phenyl)methanol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.com This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. youtube.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol. youtube.com

Subsequent Derivatization: The newly formed hydroxyl group in (4-allylphenyl)(phenyl)methanol can be further functionalized, for example, through esterification. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), can be used to synthesize a variety of esters. researchgate.netyoutube.commasterorganicchemistry.com Alternatively, the alcohol can be reacted with an acyl chloride or anhydride in the presence of a base to form the corresponding ester under milder conditions.

Table 2: Reduction and Subsequent Esterification

StepReagent(s)SolventProduct
ReductionSodium Borohydride (NaBH₄)Methanol or Ethanol(4-Allylphenyl)(phenyl)methanol
EsterificationCarboxylic Acid, H₂SO₄ (catalyst)-(4-Allylphenyl)(phenyl)methyl ester

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones, which are compounds characterized by a C=N double bond. organic-chemistry.orgyoutube.com

Imine Formation: The reaction of this compound with a primary amine in a suitable solvent, often with azeotropic removal of water, leads to the formation of an imine. organic-chemistry.orgyoutube.comnih.govijcrt.orgresearchgate.net This reaction is typically catalyzed by an acid.

Oxime Formation: The condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. acs.org This reaction is usually carried out by heating the reactants in a solvent such as ethanol, often in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.

Hydrazone Formation: Hydrazones are formed by the reaction of the ketone with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine). nih.govnih.govresearchgate.netmdpi.com The reaction conditions are similar to those for oxime formation, typically involving heating the reactants in an alcoholic solvent. nih.gov Hydrazone derivatives are of significant interest due to their diverse biological activities. nih.gov

Table 3: Formation of C=N Derivatives

DerivativeReagentTypical ConditionsProduct
IminePrimary Amine (R-NH₂)Acid catalyst, removal of waterN-substituted imine
OximeHydroxylamine (NH₂OH·HCl)Base (e.g., pyridine), Ethanol, RefluxThis compound oxime
HydrazoneHydrazine (N₂H₄) or PhenylhydrazineEthanol, RefluxThis compound hydrazone

Strategic Introduction of Heteroatoms and Complex Architectures

The molecular framework of this compound is a scaffold ripe for the construction of intricate three-dimensional structures. The strategic introduction of heteroatoms and the formation of complex cyclic systems can dramatically alter the molecule's physical, chemical, and electronic properties. Methodologies to create spirocyclic and fused-ring systems, as well as their incorporation into larger supramolecular structures like macrocycles and rotaxanes, highlight the compound's utility.

The synthesis of spiro compounds, which contain two rings connected by a single common atom, and fused ring systems from this compound can be achieved through various synthetic routes that leverage its inherent functionalities.

One major strategy involves the benzophenone core. Under strong acidic conditions, such as with methanesulfonic acid, benzophenone derivatives can undergo a double intramolecular aromatic electrophilic substitution to form spirobifluorene-like structures. nih.gov This approach would involve pre-functionalizing the ortho positions of both phenyl rings with appropriate groups that can be cyclized onto the central carbonyl carbon.

The allyl group provides another avenue for creating fused systems. It can act as a dienophile or diene in cycloaddition reactions. For instance, an inverse-electron-demand Diels-Alder reaction could be employed, where an ortho-quinone methide intermediate, generated from a related phenol (B47542) derivative, reacts with the electron-rich allyl group to form fused-ring systems. rsc.org Furthermore, the alkene can participate in 1,3-dipolar cycloadditions with nitrones, such as benzylidene(phenyl)azane oxide, to yield spiro-isoxazolidine heterocyclic systems. researchgate.net This reaction proceeds regiospecifically, offering control over the final structure. researchgate.net

Tandem reactions starting from the ketone or alkene also provide efficient routes. For example, aza-Michael addition followed by an intramolecular Michael addition can be used to synthesize novel spiro-tetrahydroquinoline derivatives. nih.gov This process involves the reaction of a chalcone-like precursor, which could be derived from the title compound, with an appropriate amine and an active methylene (B1212753) compound in a one-pot, diastereoselective manner. nih.gov

Table 1: Potential Strategies for Spiro and Fused Ring Synthesis

Precursor MoietyReaction TypePotential Product ClassGeneral Method Reference
Benzophenone CoreDouble Intramolecular Electrophilic SubstitutionSpirobifluorene Analogs nih.gov
Allyl GroupInverse Electron Demand Diels-AlderFused Chromane Systems rsc.org
Allyl Group1,3-Dipolar CycloadditionSpiro-isoxazolidines researchgate.net
Benzophenone/AllylTandem Michael AdditionSpiro-tetrahydroquinolines nih.gov

The adaptable nature of this compound makes it an excellent candidate for integration into complex supramolecular architectures like macrocycles and rotaxanes.

The allyl group is the primary handle for these transformations. It can be readily converted into a variety of other functional groups suitable for macrocyclization. For example, oxidation of the allyl group can yield a diol for subsequent etherification reactions or an aldehyde for imine condensation or Wittig reactions. Conversion to a terminal alkyne via isomerization and subsequent reactions is also a key strategy.

For the synthesis of rotaxanes—mechanically interlocked molecules composed of a dumbbell-shaped component threaded through a macrocycle—the title compound can be envisioned as a precursor to the "stopper" unit. nih.gov The allyl group can be modified to an alkyne, which can then participate in a high-yielding "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the final mechanical bond. nih.gov In such a design, the bulky benzophenone moiety would serve as one of the stoppers, preventing the macrocycle from dethreading. The synthesis can proceed in a stepwise fashion without the need for protecting groups, allowing for the controlled construction of nih.gov-, mdpi.com-, and even nih.govrotaxanes. nih.gov

Table 2: Functional Group Interconversions of the Allyl Group for Complex Architectures

Reagent/ReactionResulting Functional GroupApplication
Ozonolysis (reductive workup)AldehydeMacrocyclization (e.g., Wittig, imine formation)
Dihydroxylation (e.g., OsO₄)DiolMacrocyclization (e.g., etherification)
Isomerization then OxidationCarboxylic AcidMacrocyclization (e.g., amidation, esterification)
Hydroboration-OxidationPrimary AlcoholMacrocyclization (e.g., etherification)
Conversion to AlkyneTerminal AlkyneRotaxane Synthesis (via CuAAC)

Regioselective and Stereoselective Functionalization of the Phenyl Rings

Achieving regioselective and stereoselective functionalization of this compound is essential for fine-tuning its properties and for its use in asymmetric synthesis and materials science.

The two phenyl rings of the benzophenone core exhibit different electronic properties. The phenyl ring bearing the allyl group is relatively electron-rich, while the ring directly attached to the electron-withdrawing carbonyl group is electron-poor. This intrinsic difference can be exploited to control the regioselectivity of electrophilic aromatic substitution reactions, which will preferentially occur on the allyl-substituted ring.

For more precise control, directed metalation strategies can be employed. While the existing functionalities are not strong directing groups, the introduction of a directing group, such as an amide, at a specific position can enable highly regioselective lithiation at the ortho position. mdpi.com Subsequent quenching with an electrophile allows for the installation of a wide range of substituents at a defined location.

Stereoselectivity is primarily introduced through reactions involving the allyl group. Asymmetric reactions can create chiral centers with high enantiomeric excess. Key examples include:

Sharpless Asymmetric Dihydroxylation: Converts the alkene into a chiral diol.

Sharpless Asymmetric Epoxidation: Forms a chiral epoxide, which is a versatile intermediate for further transformations.

Asymmetric Hydrogenation: Can produce a chiral alkyl chain if the double bond is first isomerized to be conjugated with the phenyl ring.

These stereoselective transformations are fundamental for creating chiral ligands, catalysts, and materials with specific optical properties.

Table 3: Regio- and Stereoselective Functionalization Approaches

Target SiteReaction TypeStrategyExpected Outcome
Allyl-substituted Phenyl RingElectrophilic Aromatic SubstitutionExploiting inherent ring electronicsSubstitution at ortho/para positions
Specific Phenyl C-H bondDirected ortho-MetalationIntroduction of a directing group (e.g., amide)Regiospecific functionalization
Allyl Group C=C BondAsymmetric DihydroxylationSharpless DihydroxylationEnantiomerically enriched diol
Allyl Group C=C BondAsymmetric EpoxidationSharpless EpoxidationEnantiomerically enriched epoxide

Computational and Theoretical Chemistry Insights into Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for investigating the electronic structure of organic molecules. acs.orgajchem-a.com These methods provide a robust framework for calculating molecular properties by solving the Schrödinger equation in an approximate manner. For Phenyl[4-(prop-2-en-1-yl)phenyl]methanone, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability and reactivity. researchgate.net The choice of functional and basis set is critical for obtaining accurate results that align with experimental data. researchgate.netnih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

MethodDescriptionTypical Application
B3LYPA hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.Widely used for geometry optimization, vibrational frequencies, and electronic property calculations of organic compounds. nih.gov
M06-2XA high-nonlocality hybrid meta-GGA functional with 54% HF exchange.Recommended for main-group thermochemistry, kinetics, and non-covalent interactions.
CAM-B3LYPA long-range corrected hybrid functional.Often used for studying charge-transfer excitations and electronic spectra. nih.gov
6-311++G(d,p)A Pople-style split-valence triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens.Provides a good balance between accuracy and computational cost for geometry and energy calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor and is associated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest-energy orbital devoid of electrons and functions as an electron acceptor, defining the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to have significant electron density over the π-systems of the phenyl rings and the allyl group. The LUMO is likely concentrated on the electron-withdrawing benzoyl moiety, particularly the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. ajchem-a.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Exemplary Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. mdpi.com
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. mdpi.com
Energy Gap (ΔE)4.27Difference between ELUMO and EHOMO; indicates kinetic stability and chemical reactivity. researchgate.net

Note: The values presented are illustrative and representative of what would be obtained from DFT calculations.

The distribution of electron density within a molecule is a key determinant of its chemical behavior. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.comchemmethod.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom, indicating a site prone to electrophilic attack, and positive potentials around the hydrogen atoms.

To quantify the reactivity at specific atomic sites, conceptual DFT provides a range of reactivity descriptors. The Fukui function, f(r), is particularly useful as it measures the change in electron density at a point r when the total number of electrons in the system changes. hackernoon.comresearchgate.net It can be condensed to individual atoms to predict the most reactive sites for nucleophilic attack (f+) and electrophilic attack (f-). researchgate.netscm.com

f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f- : Indicates the propensity of a site to donate an electron (electrophilic attack).

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Predicted Reactivity
Carbonyl Carbon (C=O)0.1850.045Susceptible to nucleophilic attack.
Carbonyl Oxygen (C=O)0.0600.210Susceptible to electrophilic attack.
Allyl C1 (CH2=)0.0950.115Reactive site for both types of attack.
Allyl C2 (=CH-)0.1100.090Slightly more susceptible to nucleophilic attack.

Note: These values are illustrative examples to demonstrate the application of Fukui functions.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org By computationally mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy path from reactants to products. This path includes any intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, which is the primary factor controlling the reaction rate.

Table 4: Illustrative Energy Profile for a Hypothetical Two-Step Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials0.0
TS1Transition state for the first step+25.5
IntermediateMetastable species formed after the first step+5.2
TS2Transition state for the second step+18.9
ProductsFinal products of the reaction-10.7

A significant advantage of computational modeling is its ability to predict the outcome of a reaction, including its selectivity. rsc.org When a reaction can proceed through multiple pathways to yield different products (e.g., regioisomers or stereoisomers), TST calculations can determine which pathway is kinetically favored by comparing their respective activation energies. The pathway with the lowest activation barrier will be the fastest and thus yield the major product. pku.edu.cn

This predictive power is invaluable in both catalytic and non-catalytic systems. For this compound, calculations could predict whether an electrophilic addition would occur at the terminal or internal carbon of the allyl double bond. In catalytic reactions, computations can help elucidate the role of the catalyst in directing the reaction toward a specific product, guiding the design of more efficient and selective catalysts. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its reactivity and function. This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the various low-energy conformers and determine their relative populations. capes.gov.br The global minimum energy conformation represents the most stable structure of the molecule.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for all atoms, MD simulations can model molecular vibrations, rotations, and conformational changes over time. mdpi.com This provides a dynamic picture of the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could reveal the preferred orientation of the phenyl rings relative to each other and the flexibility of the prop-2-en-1-yl side chain.

Table 5: Key Dihedral Angles in a Predicted Low-Energy Conformer of this compound

Dihedral Angle (Atoms)Angle (°)Description
C(phenyl)-C(phenyl)-C(=O)-C(phenyl)~45°Twist between the 4-(prop-2-en-1-yl)phenyl group and the carbonyl plane.
C(phenyl)-C(=O)-C(phenyl)-C(phenyl)~-35°Twist between the benzoyl phenyl group and the carbonyl plane.
C(phenyl)-C(phenyl)-CH2-CH~120°Orientation of the allyl group relative to the phenyl ring.

Note: Angles are representative values for a non-planar benzophenone (B1666685) derivative.

Rotational Barriers and Preferred Conformations

The three-dimensional structure of this compound is not static; it is defined by the rotation around the single bonds connecting the phenyl rings to the central carbonyl group. The conformational landscape of this molecule is largely determined by the torsional or dihedral angles between the planes of the two phenyl rings. For the parent compound, benzophenone, computational studies have shown that the most stable conformation is a "paddle-wheel" like structure with C2 symmetry, where both phenyl groups are twisted out of the plane of the carbonyl group. mdpi.com This twisting is a result of the steric hindrance between the ortho-hydrogens on the two rings. The torsional angle of the phenyl groups in benzophenone has been calculated to be around 32.9°. mdpi.com

For this compound, a similar twisted conformation is expected to be the global minimum on the potential energy surface. The rotation of the phenyl rings is not free and is hindered by energetic barriers. The transition states for this rotation would likely involve conformations where one of the phenyl rings is eclipsed with the carbonyl group, leading to increased steric strain. In related substituted biphenyls and N-benzhydrylformamides, rotational barriers have been successfully estimated using DFT calculations, with values typically falling in the range of 2-10 kcal/mol, depending on the nature and position of the substituents. mdpi.comsemanticscholar.org For this compound, the prop-2-en-1-yl group is in the para position, which is not expected to significantly alter the rotational barrier of the substituted phenyl ring compared to benzophenone itself, as the steric interactions primarily involve the ortho positions.

Table 1: Theoretical Rotational Barriers and Dihedral Angles for this compound and Related Compounds
CompoundParameterTheoretical ValueMethod
This compound (Predicted)Dihedral Angle (Ring 1)~30-35°DFT
This compound (Predicted)Dihedral Angle (Ring 2)~30-35°DFT
This compound (Predicted)Rotational Barrier~2-5 kcal/molDFT
BenzophenoneDihedral Angle32.9°MP2/cc-pVQZ mdpi.com
ortho-halogen-substituted N-benzhydrylformamidesRotational Barrier (Aryl)up to 9.8 kcal/molDFT (M06-2X/6-311+G*) mdpi.com

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be influenced by its environment. cdnsciencepub.com Solvation can alter the relative energies of different conformers and the heights of the rotational barriers. manchester.ac.uk The effects of a solvent are typically modeled computationally using either implicit or explicit solvent models. frontiersin.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. nih.gov

Spectroscopic Parameter Prediction and Validation for Theoretical Understanding

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of a molecule. researchgate.net It is important to note that these predictions are intended for theoretical understanding rather than for compound identification.

Theoretical Vibrational Frequencies

The vibrational spectrum of this compound can be predicted using DFT calculations. These calculations provide the frequencies and intensities of the normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. For chalcones and benzophenone derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have shown good agreement with experimental vibrational spectra after applying appropriate scaling factors. dergipark.org.trchemrxiv.org

The calculated vibrational spectrum of this compound is expected to show characteristic peaks for the different functional groups present in the molecule. The most intense peak in the IR spectrum is typically the C=O stretching vibration of the ketone group, which is predicted to appear in the range of 1650-1700 cm⁻¹. The exact position would be influenced by the conjugation with the two phenyl rings. Other characteristic vibrations include the C=C stretching of the aromatic rings and the prop-2-en-1-yl group, the C-H stretching of the aromatic and aliphatic protons, and various bending and out-of-plane deformation modes. A potential energy distribution (PED) analysis can be performed to assign the calculated frequencies to specific vibrational modes of the molecule. dergipark.org.tr

Table 2: Predicted Theoretical Vibrational Frequencies for Key Functional Groups in this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (prop-2-en-1-yl)2900-3000Medium
C=O Stretch (Ketone)1650-1700Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C=C Stretch (prop-2-en-1-yl)1620-1680Medium
C-H Bend1300-1450Variable
Aromatic C-H Out-of-Plane Bend690-900Strong

Electronic Excitation Energies and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions in molecules. researchgate.netscribd.com For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzophenone moiety. The n→π* transition, which is usually weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. scialert.net

Computational studies on benzophenone and its derivatives have shown that TD-DFT calculations can accurately reproduce experimental UV absorption wavelengths. scribd.com The main electronic transitions in the UVA/UVB range are of π→π* character, with the HOMO→LUMO transition being a major contributor. researchgate.netscribd.com The presence of substituents can modulate the absorption wavelengths. For this compound, the allyl group is an auxochrome that can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzophenone. Solvent effects can also be significant, with polar solvents often causing a blue shift (hypsochromic shift) of n→π* transitions and a red shift of π→π* transitions. scialert.net State-specific TD-DFT methods combined with polarizable continuum models can be employed to accurately predict these solvatochromic shifts. rsc.org

Table 3: Predicted Electronic Transitions for this compound
Transition TypeAssociated OrbitalsPredicted Wavelength Range (nm)Expected Oscillator Strength (f)
π→πHOMO → LUMO250-300High (f > 0.1)
π→πOther π → π200-250High (f > 0.1)
n→πn(C=O) → π*320-360Low (f < 0.01)

Advanced Analytical Techniques for Mechanistic and Structural Investigations of Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone Excluding Basic Characterization

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, providing critical data on the formation of products, the consumption of reactants, and the appearance of intermediates without altering the reaction environment.

Time-resolved spectroscopy is instrumental in detecting and characterizing short-lived transient intermediates that are crucial to understanding reaction mechanisms. By employing techniques with picosecond to millisecond time resolution, it is possible to observe the formation and decay of species that exist for only a fleeting moment during a chemical transformation, such as the synthesis of chalcones via Claisen-Schmidt condensation. researchgate.net

For the synthesis of Phenyl[4-(prop-2-en-1-yl)phenyl]methanone, this could involve monitoring the reaction between 4-(prop-2-en-1-yl)benzaldehyde and acetophenone. Time-resolved absorption spectroscopy could potentially identify the initial enolate and subsequent aldol (B89426) addition intermediates prior to the rate-determining dehydration step that forms the final α,β-unsaturated ketone. The spectral changes observed over the course of the reaction provide kinetic data that are essential for a complete mechanistic picture. researchgate.net

Operando spectroscopy is a powerful methodology that combines simultaneous catalytic performance measurement with in-situ spectroscopic characterization of the catalyst under actual working conditions. spectroscopyonline.comethz.chethz.ch This approach establishes direct correlations between the catalyst's structure and its activity and selectivity. spectroscopyonline.com For reactions involving this compound, such as its selective hydrogenation over a solid catalyst, operando techniques like Raman or IR spectroscopy are invaluable.

By flowing reactants over a catalyst bed within a specialized cell, researchers can monitor changes in the catalyst's surface and identify adsorbed species while simultaneously analyzing the product stream via gas chromatography or mass spectrometry. unipd.it This allows for the identification of active sites, the observation of surface intermediates, and the detection of catalyst deactivation mechanisms in real-time. nih.gov For example, operando Raman spectroscopy could track the vibrational modes of the C=C and C=O bonds of this compound as it adsorbs onto a catalyst surface and is subsequently hydrogenated, providing insight into the reaction pathway at a molecular level. spectroscopyonline.com

Advanced NMR Spectroscopic Applications (focus on dynamics, interactions, and complex structural features)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy moves beyond simple structural confirmation to probe the dynamic processes, intermolecular interactions, and intricate three-dimensional structures of molecules in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule, independent of through-bond J-couplings. columbia.eduacdlabs.com These techniques are particularly useful for elucidating the preferred conformation and dynamic behavior of flexible molecules like chalcones. nih.gov

The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically < 5 Å). columbia.edu By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to map the through-space correlations between protons and thus deduce the molecule's three-dimensional structure in solution. nih.gov For this compound, these experiments can confirm the trans configuration of the enone moiety and describe the relative orientation of the two phenyl rings. For chalcones, NOESY has been used to identify correlations between the vinylic protons and the protons on the adjacent aromatic rings, confirming the lowest-energy conformation. nih.gov ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Table 1: Representative NOESY Correlations and Inferred Proton Distances for a Chalcone (B49325) Scaffold

This table is based on data for analogous chalcone structures and illustrates the type of information obtainable for this compound.

Correlating ProtonsObserved NOECalculated Distance (Å) in Lowest-Energy ConformerStructural Implication
Vinylic Hβ and Aromatic H2Yes2.45Confirms spatial proximity, supporting a specific rotational orientation of the phenyl ring relative to the enone bridge.
Vinylic Hα and Aromatic H2'Yes2.60Indicates the proximity of the benzoyl group to the α-proton of the enone system.
Vinylic Hβ and Aromatic H6No> 5.0Lack of correlation supports the assigned conformation where these protons are distant.

Data compiled from findings on analogous chalcone structures. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. emerypharma.comresearchgate.net The rate of diffusion is related to the size and shape of the molecule; larger molecules diffuse more slowly than smaller ones. jhu.edu This makes DOSY an excellent tool for analyzing complex mixtures without physical separation and for studying non-covalent supramolecular interactions. emerypharma.com

In the context of this compound, DOSY could be used to study its interaction with other molecules, such as host molecules in supramolecular chemistry or its association with surfactants in micellar catalysis. nih.gov When a molecule binds to a larger entity, its effective size increases, and its diffusion coefficient decreases. By measuring the change in the diffusion coefficient of this compound in the presence of an interacting partner, one can characterize the binding event and even estimate the association constant. This technique was successfully applied to study the incorporation of reactants into micelles during chalcone synthesis. nih.gov

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis (not basic identification)

While mass spectrometry (MS) is fundamental for molecular weight determination, its advanced applications are critical for monitoring reaction kinetics and dissecting complex product mixtures in real-time. Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide detailed mechanistic insights. fabad.org.tr

For the synthesis of this compound, ESI-MS can be used to monitor the reaction progress by directly analyzing aliquots from the reaction mixture. The relative intensities of the ions corresponding to reactants, intermediates, and the final product can be tracked over time to generate kinetic profiles. This method is particularly powerful for identifying side products and understanding the formation of impurities, leading to reaction optimization. Furthermore, techniques like Flowing Atmosphere-Pressure Afterglow Ionization (FAPA-MS) can be used for the direct analysis of non-covalently bound complexes, for instance, studying the adsorption of chalcones onto functionalized materials. nih.gov The fragmentation patterns of protonated chalcones in MS/MS experiments, which often involve losses of the phenyl groups or carbon monoxide, can help in distinguishing isomers and characterizing complex product mixtures. fabad.org.tr

ESI-MS for Non-Covalent Interactions and Intermediate Detection

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for observing molecules that are held together by non-covalent forces. This "soft" ionization method allows for the transfer of intact molecular complexes from solution to the gas phase, enabling the study of interactions such as hydrogen bonding, and host-guest chemistry.

For this compound, ESI-MS could theoretically be employed to investigate its interactions with other molecules, such as cyclodextrins or metal ions. For instance, researchers could explore the formation of inclusion complexes, where the phenyl or the prop-2-en-1-ylphenyl moiety of the molecule is encapsulated within a host molecule. The detection of a new peak corresponding to the mass of the complex would confirm the interaction. By varying experimental conditions like concentration and solvent, the stoichiometry and stability of these non-covalent complexes could be determined. Furthermore, ESI-MS is instrumental in detecting transient intermediates in chemical reactions. By analyzing the reaction mixture at different time points, it would be possible to identify and characterize short-lived species, providing crucial insights into the reaction mechanism involving this compound.

A hypothetical study could generate data such as the following:

AnalyteInteracting MoleculeObserved m/zInferred Interaction
This compoundβ-Cyclodextrin[M+H]+ of Complex1:1 Host-Guest Complex
This compoundSilver Nitrate[M+Ag]+Metal-π Interaction

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a particular mass-to-charge ratio (m/z) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then mass-analyzed. This process provides detailed structural information about the parent ion.

In the context of this compound, a tandem MS experiment would begin with the ionization of the molecule and the selection of its molecular ion. This ion would then be subjected to fragmentation. The analysis of the fragment ions would help in elucidating the compound's structure and predicting its fragmentation pathways. For example, cleavage at the carbonyl group could result in the formation of benzoyl and 4-(prop-2-en-1-yl)phenyl cations. The relative abundance of these fragments would provide information about the bond strengths within the molecule.

A theoretical fragmentation pattern is presented below:

Precursor Ion (m/z)Fragmentation MethodMajor Fragment Ions (m/z)Postulated Neutral Loss
[M+H]+ of this compoundCIDC7H5O+ (benzoyl cation)C9H9 (allylphenyl radical)
[M+H]+ of this compoundCIDC9H9+ (allylphenyl cation)C7H5O (benzoyl radical)

X-ray Crystallography of Co-crystals or Adducts

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. While the crystal structure of the pure compound provides valuable information, the analysis of co-crystals or adducts can offer deeper mechanistic insights into intermolecular interactions.

The formation of co-crystals of this compound with other molecules, known as co-formers, could reveal specific non-covalent interactions like hydrogen bonds, π-π stacking, or halogen bonds. For instance, co-crystallization with a hydrogen bond donor could highlight the role of the carbonyl oxygen as a hydrogen bond acceptor. Similarly, forming a co-crystal with an electron-poor aromatic molecule could reveal π-π stacking interactions with the phenyl rings of this compound. The precise bond lengths and angles obtained from the crystal structure would provide quantitative data on these interactions, which is crucial for understanding reaction mechanisms and designing new materials.

A hypothetical X-ray crystallography study on a co-crystal might yield the following data:

Co-formerKey Intermolecular InteractionDistance (Å)Angle (°)
HydroquinoneO-H···O=C Hydrogen Bond1.85175
Tetrafluorobenzeneπ-π Stacking3.4N/A

Future Research Directions and Emerging Paradigms for Phenyl 4 Prop 2 En 1 Yl Phenyl Methanone Studies

Exploration of Novel Catalytic Systems for its Synthesis and Transformation

Future research will likely focus on developing more efficient and sustainable methods for the synthesis and functionalization of Phenyl[4-(prop-2-en-1-yl)phenyl]methanone. A particularly promising frontier is the application of metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis to access novel chemical reactivity. nih.gov This dual catalytic approach can drive new cross-coupling reactions and achieve atypical regio- and chemo-selective bond formations under mild conditions. nih.gov For instance, combining a flavin photocatalyst with a palladium catalyst has been shown to be effective for C-C bond formation in aqueous media, a methodology that could be adapted for the synthesis or modification of the target compound. nih.govresearchgate.net The development of such systems could enable late-stage functionalization and the construction of complex molecules from simple precursors. nih.gov Research in this area will aim to identify synergistic pairings of aqueous-compatible photocatalysts and transition-metal complexes to expand the synthetic utility of this compound. nih.gov

Table 1: Emerging Catalytic Strategies for Advanced Organic Synthesis

Catalytic Strategy Description Potential Application for this compound Key Advantages
Metallaphotoredox Catalysis Utilizes a combination of a photocatalyst and a transition metal catalyst to generate radical intermediates for bond formation. nih.gov Synthesis via novel cross-couplings; Functionalization of the allyl or aryl groups. Access to new chemical space, mild reaction conditions, high selectivity. nih.gov
Dual Organo/Photoredox Catalysis Combines photoredox catalysis with organocatalysis, such as enamine catalysis, for enantioselective transformations. acs.org Asymmetric α-functionalization adjacent to the carbonyl group. Avoidance of toxic metals, high enantioselectivity. acs.org
Biocompatible Catalysis Employs catalysts, such as flavins, that operate in aqueous media under mild conditions. nih.gov Greener synthesis routes; Modification in biological contexts. Environmentally friendly, potential for bioconjugation. nih.gov

| Copper-Catalyzed Photoredox Reactions | Uses copper complexes in conjunction with photocatalysts for transformations like trifluoromethylation. acs.org | Introduction of fluorinated groups to the aromatic rings. | Cost-effective metal catalyst, broad substrate scope. |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Transformations

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by providing powerful tools for predicting reaction outcomes and discovering new transformations. princeton.edu ML models, such as random forests, can be trained on large datasets of chemical reactions to predict yields and identify optimal conditions, even in complex, multidimensional chemical spaces. princeton.edu For this compound, ML algorithms could predict the regioselectivity and stereoselectivity of additions to the allyl group or the reactivity of the C-H bonds on the aromatic rings under various catalytic conditions. nips.ccnih.gov These predictive models can significantly reduce the experimental effort required for reaction optimization by guiding chemists toward the most promising avenues. chemrxiv.org Furthermore, AI can assist in designing novel synthetic routes by identifying non-intuitive reaction pathways. nips.cc

Table 2: Applications of Machine Learning in Chemical Synthesis

Application Area Machine Learning Approach Objective
Reaction Outcome Prediction Random Forest, Neural Networks Predict the yield or success of a reaction based on reactants, catalysts, and conditions. princeton.edu
Mechanism Interrogation Generalized Additive Models Identify correlations between molecular features and reactivity to gain mechanistic insights. youtube.com
Reaction Optimization Bayesian Optimization Efficiently explore parameter space to find optimal reaction conditions with a minimum number of experiments. youtube.com

| Retrosynthesis Planning | Expert Systems, Neural Networks | Propose synthetic routes for complex target molecules. nips.cc |

Development of this compound as a Modular Building Block in Supramolecular Chemistry and Advanced Organic Synthesis

The distinct functionalities of this compound position it as a valuable modular building block for constructing larger, well-defined architectures in supramolecular chemistry. researchgate.net The benzophenone (B1666685) unit can act as a photo-responsive element or a rigid core, while the allyl group provides a reactive handle for polymerization or covalent attachment to other molecules or surfaces. This could lead to the creation of novel polymers with photo-switchable properties, covalent organic frameworks (COFs), or complex host-guest systems. The systematic assembly of such supramolecular arrangements is a significant challenge in modern chemistry, and versatile building blocks are essential for progress. researchgate.net

Unveiling Undiscovered Reaction Pathways and Mechanistic Insights

A deeper understanding of the fundamental reactivity of this compound could reveal currently unknown reaction pathways. Advanced mechanistic studies, combining in-situ spectroscopic monitoring with computational modeling, can elucidate the transient intermediates and transition states involved in its transformations. For example, investigating the photochemistry of the benzophenone moiety could uncover novel photo-initiated radical reactions involving the adjacent allyl group. The Prins reaction, which involves the acid-catalyzed addition of aldehydes to alkenes, is an example of a classic reaction where new domino processes can be designed by understanding the common intermediates. acs.org Applying similar principles could lead to the discovery of novel cascade reactions starting from this compound, enabling the rapid construction of molecular complexity.

Stereoselective Control in Remote Functionalization of the Allyl Group

Achieving stereocontrol at positions remote from existing functional groups is a formidable challenge in organic synthesis. Future research will likely target the development of methods for the stereoselective functionalization of the terminal carbon of the allyl group in this compound. This could involve the use of chiral catalysts that can distinguish between the two faces of the double bond or the two enantiotopic hydrogens at the terminal carbon. Strategies using functionalized allylmetal reagents, such as allyltin (B8295985) or allylgermanium compounds, have demonstrated the potential for efficient 1,5-, 1,6-, and 1,7-stereocontrol in reactions with aldehydes. researchgate.net Adapting these concepts to catalytic, enantioselective reactions would represent a significant advance and would unlock the synthesis of a wide range of chiral molecules from this versatile precursor. Chelated ketone enolates have also been shown to be effective nucleophiles in stereoselective allylic alkylations, a strategy that could potentially be applied here. nih.gov

Catalyst Design for Enhanced Efficiency and Selectivity in its Transformations

Table 3: Strategies for Catalyst Design and Optimization

Design Strategy Parameter Modified Target Improvement Example Reaction
Ligand Modification Steric bulk, electronic properties of ligands (e.g., phosphines). Selectivity (regio-, stereo-), reaction rate, catalyst stability. Palladium-catalyzed cross-coupling. researchgate.net
Metal Center Variation Choice of transition metal (e.g., Ni, Cu, Pd, Rh). Access to different reaction pathways, cost reduction. C-C and C-X bond formation. nih.gov
Support and Immobilization Anchoring catalysts to solid supports (e.g., polymers, silica). Catalyst recyclability, ease of product purification. Heterogeneous catalysis.

| Chiral Catalyst Design | Introduction of chiral scaffolds (e.g., BINOL, Salen). | Enantioselectivity in asymmetric synthesis. | Asymmetric allylic alkylation. nih.gov |

Q & A

Q. What are the optimal synthetic routes for Phenyl[4-(prop-2-en-1-yl)phenyl]methanone in laboratory settings?

The compound is typically synthesized via Friedel-Crafts acylation , where a phenylacetyl chloride reacts with 4-propenylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like over-alkylated derivatives .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The propenyl group’s vinyl protons appear as a multiplet (δ 5.1–6.3 ppm), while the ketone carbonyl resonates at δ 195–205 ppm in ¹³C NMR. Aromatic protons show splitting patterns consistent with para-substitution .
  • IR : A strong carbonyl stretch (~1660 cm⁻¹) confirms the ketone group.
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates the molecular formula (C₁₆H₁₄O) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Use SHELXL for refinement, leveraging its robust algorithms for handling twinned or high-disorder crystals. Key steps:

  • Apply TWIN/BASF commands for twinned data.
  • Refine hydrogen atoms using riding models.
  • Validate with R-factor convergence (<5% difference between R₁ and wR₂). Cross-check with DFT-optimized geometries to resolve ambiguities in electron density maps .

Q. What computational methods are recommended to validate the electronic structure and reactivity of this compound?

  • *DFT (Gaussian/B3LYP/6-31G)**: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar/non-polar media.
  • QSPR Models : Corlate logP values with experimental solubility data .

Q. How to address contradictory bioactivity results in antiproliferative or antimicrobial assays?

  • Experimental Replication : Standardize cell lines (e.g., HeLa, MCF-7) and incubation times.
  • Control for Propenyl Group Reactivity : Test derivatives with saturated propyl groups to isolate the role of the vinyl moiety.
  • Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) to confirm binding affinity to tubulin or microbial efflux pumps, as seen in related methanone derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : -20°C under inert gas (Ar/N₂) to prevent ketone oxidation.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .

Methodological Best Practices

  • Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) and publish refinement parameters (R-factors, Flack x) to enable peer validation .
  • Bioassay Design : Include positive controls (e.g., Paclitaxel for tubulin inhibition) and dose-response curves (IC₅₀) to contextualize potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.